![molecular formula C7H6ClF3N2 B1395113 2,4,5-Trifluoro-benzamidine hydrochloride CAS No. 1187929-36-7](/img/structure/B1395113.png)
2,4,5-Trifluoro-benzamidine hydrochloride
Overview
Description
2,4,5-Trifluoro-benzamidine hydrochloride is a compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoro-benzamidine hydrochloride consists of a benzene ring with three fluorine atoms and an amidine group attached .Scientific Research Applications
Synthesis and Material Science Applications
2,4,5-Trifluorobenzamidine hydrochloride is a valuable synthetic intermediate, particularly in the pharmaceutical industry and material science. Deng et al. (2015) developed a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, demonstrating its utility in continuous-flow chemical synthesis. This process involves the Grignard exchange reaction and is notable for its high yield and purity, showcasing the compound's role in advanced chemical manufacturing processes (Deng et al., 2015).
Corrosion Inhibition
Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives, which are structurally related to 2,4,5-trifluorobenzamidine hydrochloride, as corrosion inhibitors for carbon steel in hydrochloric acid. Their findings demonstrate the compound's potential as a corrosion inhibitor, with significant inhibition efficiency at certain concentrations (Fouda et al., 2020).
Applications in Chemical Reactions
The compound is also significant in various chemical reactions. Deng et al. (2016) reported a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene, a related intermediate, using 2,4,5-trifluoroaniline in a microreactor. This method shows the compound's importance in facilitating rapid and efficient chemical transformations (Deng et al., 2016).
Environmental Applications
Khan and Akhtar (2011) studied 2,4,5-trichlorophenoxy acetic acid, a structurally similar compound, in the context of environmental science. They examined its adsorption behavior on cation-exchangers and developed pesticide-sensitive membrane electrodes. This research indicates the potential use of 2,4,5-trifluorobenzamidine hydrochloride in environmental monitoring and remediation applications (Khan & Akhtar, 2011).
Other Notable Applications
Yu et al. (2011) demonstrated the compound's utility in synthesizing spirooxindoles, indicating its role in creating complex organic structures. This highlights its importance in organic synthesis and potential pharmaceutical applications (Yu et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4,5-trifluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2.ClH/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSDTAQNDYPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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